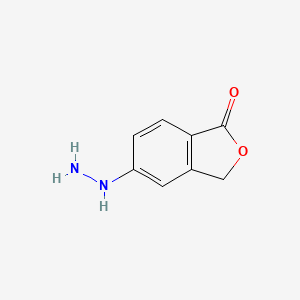
5-Hydrazinyl-1(3H)-isobenzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and reactivity. It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The hydrazinyl group attached to the isobenzofuranone core imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1(3H)-isobenzofuranone typically involves the reaction of isobenzofuranone derivatives with hydrazine. One common method is the nucleophilic substitution of a cyano group by hydrazine within the isobenzofuranone framework. This reaction is usually carried out under reflux conditions in a high-boiling solvent such as o-dichlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazinyl-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the hydrazinyl group can lead to the formation of amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Hydrazinyl-1(3H)-isobenzofuranone exerts its effects is primarily through its reactivity with various biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydrazinyl-1,2,4-triazines: These compounds also contain a hydrazinyl group and exhibit similar reactivity.
Indole derivatives: Indole derivatives share some structural similarities and biological activities with 5-Hydrazinyl-1(3H)-isobenzofuranone.
Uniqueness
This compound is unique due to its isobenzofuranone core, which imparts distinct chemical properties and reactivity compared to other hydrazinyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
474123-24-5 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-hydrazinyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H8N2O2/c9-10-6-1-2-7-5(3-6)4-12-8(7)11/h1-3,10H,4,9H2 |
Clave InChI |
OSTRDKKYFNVWOR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)NN)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















